molecular formula C13H10N2S B14767416 5-(Naphthalen-1-yl)-1,3-thiazol-2-amine

5-(Naphthalen-1-yl)-1,3-thiazol-2-amine

Cat. No.: B14767416
M. Wt: 226.30 g/mol
InChI Key: RWAIGCIAZHFMEJ-UHFFFAOYSA-N
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Description

5-(Naphthalen-1-yl)thiazol-2-amine is an organic compound that features a thiazole ring substituted with a naphthalene moiety. Thiazole rings are known for their aromaticity and presence in various biologically active molecules. The naphthalene group adds to the compound’s complexity and potential for diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Naphthalen-1-yl)thiazol-2-amine typically involves the Hantzsch thiazole synthesis, which is a well-known method for constructing thiazole rings. This method involves the condensation of α-haloketones with thioamides. For this compound, the reaction between 2-bromo-1-(naphthalen-1-yl)ethanone and thiourea in the presence of a base such as potassium carbonate in ethanol can yield the desired product .

Industrial Production Methods

Industrial production of thiazole derivatives often employs continuous flow synthesis techniques to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

5-(Naphthalen-1-yl)thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(Naphthalen-1-yl)thiazol-2-amine involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. The naphthalene moiety enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Naphthalen-1-yl)thiazol-2-amine is unique due to the combination of the naphthalene and thiazole moieties, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C13H10N2S

Molecular Weight

226.30 g/mol

IUPAC Name

5-naphthalen-1-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C13H10N2S/c14-13-15-8-12(16-13)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H2,14,15)

InChI Key

RWAIGCIAZHFMEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CN=C(S3)N

Origin of Product

United States

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